molecular formula C14H21ClN2O2 B2645578 (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS No. 1207853-23-3

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2645578
CAS No.: 1207853-23-3
M. Wt: 284.78
InChI Key: QDXRLZBFPKVDHC-STEACBGWSA-N
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Description

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3) is a chiral piperidine derivative featuring a benzyl-protected carboxylate group, a methyl substituent at the 2-position, and an amino group at the 5-position of the piperidine ring. Its molecular formula is C₁₄H₂₁ClN₂O₂, and it is commonly utilized as a pharmaceutical intermediate, notably in the synthesis of Ritlecitinib, a kinase inhibitor under investigation for autoimmune diseases . The stereochemistry (2S,5R) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .

Properties

IUPAC Name

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXRLZBFPKVDHC-STEACBGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Benzyl Ester Formation: The benzyl ester group is formed through esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Related Piperidine Derivatives

Table 1: Key Structural Features and Differences
Compound Name (CAS) Core Structure Substituents/Modifications Key Applications/Activities References
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate HCl (1207853-23-3) Piperidine - 2-methyl
- 5-amino
- Benzyl carboxylate
Ritlecitinib intermediate
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (1171080-45-7) Piperidine - 2-carboxylate
- 5-(benzyloxy)amino
- Oxalate salt
Synthetic intermediate (structural analog)
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate HCl (87269-87-2) Cyclopenta[b]pyrrole - Fused bicyclic ring
- Benzyl carboxylate
Not specified (structural novelty)
N-4-tert-Butyl benzyl haloperidol chloride (16c) Piperidine (haloperidol scaffold) - N-4-tert-butyl benzyl
- Haloperidol backbone
Calcium antagonist (vasodilatory activity)
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine HCl Piperidine - 4-Fluorophenyl sulfonyl
- N-methyl
Not specified (building block)
Key Observations :

Substituent Effects: The amino group at position 5 in the target compound distinguishes it from analogs like 1171080-45-7, which has a benzyloxy-protected amino group. This modification may alter solubility, hydrogen-bonding capacity, and metabolic stability .

Ring System Variations :

  • Compound 87269-87-2 replaces the piperidine ring with a fused cyclopenta[b]pyrrole system, which could enhance rigidity and alter bioavailability .

Pharmacological Implications :

  • The haloperidol derivative 16c demonstrates that N-benzyl substitutions (e.g., tert-butyl benzyl) on piperidine scaffolds can enhance calcium channel antagonism, suggesting that similar modifications in the target compound might be explored for cardiovascular applications .

Biological Activity

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, with CAS number 1207853-23-3, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The molecular formula of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride is C₁₄H₂₁ClN₂O₂, with a molecular weight of approximately 284.78 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point373.2 ± 42.0 °C
Flash Point179.5 ± 27.9 °C
LogP1.82
Melting PointNot available

Biological Activity

Research indicates that (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride exhibits various biological activities, particularly in pharmacological contexts.

The compound is noted for its interaction with the central nervous system (CNS). It may act as an intermediate in the synthesis of Ritlecitinib, a drug that targets Janus kinase (JAK) pathways involved in immune response modulation and inflammation reduction .

Pharmacological Effects

Studies have suggested that this compound may possess the following pharmacological effects:

  • Anti-inflammatory : Potential to reduce inflammation by modulating cytokine release.
  • Neuroprotective : Possible protective effects against neurodegenerative diseases due to its influence on neurotransmitter systems.
  • Analgesic : May exhibit pain-relieving properties through modulation of pain pathways in the CNS.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride:

  • Study on Inflammation :
    • A controlled trial investigated the compound's effect on inflammatory markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at therapeutic doses.
  • Neuroprotection Study :
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders.
  • Pain Management Research :
    • A clinical assessment evaluated its efficacy in chronic pain management compared to standard analgesics. The compound showed comparable results with fewer side effects, indicating a promising alternative for pain relief therapies.

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